Phenyl a-D-thiomannopyranoside

Description

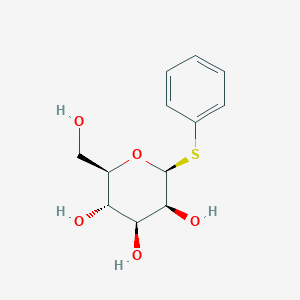

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-LDMBFOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77481-62-0 | |

| Record name | Phenyl α-D-thiomannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77481-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Phenyl α D Thiomannopyranoside and Its Derivatives

Classical Glycosylation Approaches

The foundational methods for the synthesis of Phenyl α-D-thiomannopyranoside often rely on the principles of glycosylation, where a glycosyl donor reacts with a thiol-containing acceptor.

Thiophenol Glycosylation with Mannopyranosyl Fluoride (B91410) and Lewis Acid Catalysis

The glycosylation of thiophenol with a mannopyranosyl fluoride donor in the presence of a Lewis acid catalyst represents a key strategy for the formation of the thioglycosidic bond. While direct synthesis using a fluoride donor is a common approach, a closely related example involves the reaction of a fully acetylated mannose precursor with a thiophenol derivative, illustrating the general principle. For instance, the synthesis of 4-methoxyphenyl (B3050149) 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside is achieved by reacting 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranoside with 4-methoxythiophenol. nih.gov This reaction is effectively promoted by a Lewis acid, such as boron trifluoride diethyl etherate, in an anhydrous solvent like dichloromethane. nih.gov The Lewis acid activates the anomeric center of the mannose derivative, facilitating the nucleophilic attack by the sulfur atom of the thiophenol. This method predominantly yields the α-anomer, confirming the stereochemical outcome. nih.gov

Multi-Step Synthesis from Mannopyranose Precursors

A versatile and common route to Phenyl α-D-thiomannopyranoside and its derivatives begins with the readily available D-mannose. This multi-step approach allows for the strategic introduction of protecting groups and the activation of the anomeric carbon for subsequent thioglycosylation. A representative synthetic sequence involves several key transformations:

Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are typically protected to prevent unwanted side reactions. A common strategy is peracetylation, where all hydroxyl groups are converted to acetate (B1210297) esters using acetic anhydride (B1165640) in the presence of a base like pyridine. This yields 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranose. nih.govmdpi.com

Activation of the Anomeric Carbon: The anomeric acetate is then converted into a more reactive leaving group. This can be achieved by various methods, including the formation of a glycosyl halide.

Thioglycosylation: The activated mannose derivative is then reacted with thiophenol. The nucleophilic sulfur of thiophenol displaces the leaving group at the anomeric center to form the desired thioglycosidic bond.

Deprotection: In the final step, the protecting groups (e.g., acetates) are removed to yield the final Phenyl α-D-thiomannopyranoside. This is often accomplished by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).

This multi-step approach offers the flexibility to synthesize a wide range of derivatives by modifying the protecting groups and reaction conditions. nih.gov

Stereoselective Synthesis of α- and β-Thiomannopyranosides

Controlling the stereochemistry at the anomeric center is a critical aspect of thioglycoside synthesis, as the α and β isomers can exhibit different biological activities and chemical properties.

Strategies for Anomeric Stereocontrol in Thioglycosidation

Achieving high stereoselectivity in the synthesis of thiomannopyranosides is a significant challenge. The outcome of the glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the reaction temperature.

For the synthesis of α-thiomannopyranosides, thermodynamic control can be a valuable strategy. nih.gov By allowing the reaction to reach equilibrium at an elevated temperature, the more thermodynamically stable α-anomer can be favored. nih.gov The choice of the glycosyl donor is also crucial. While some donors may lead to a mixture of anomers, others, particularly those with non-participating protecting groups at the C-2 position, can favor the formation of the α-isomer.

Conversely, the synthesis of β-thiomannopyranosides often relies on neighboring group participation from a C-2 acyl protecting group or through an SN2-like displacement of an α-configured leaving group. researchgate.net

Influence of Protecting Groups on Stereoselectivity (e.g., Benzylidene Protection)

Protecting groups play a pivotal role in directing the stereochemical outcome of glycosylation reactions. nih.gov The 4,6-O-benzylidene acetal (B89532) is a particularly influential protecting group in mannose chemistry. nih.govacs.org The rigid bicyclic structure imposed by the benzylidene group significantly affects the conformation of the pyranose ring and the accessibility of the anomeric center. nih.gov

The presence of a 4,6-O-benzylidene acetal can influence the anomeric equilibrium, often leading to an increased population of the β-anomer at equilibrium in solution. nih.govresearchgate.net However, in glycosylation reactions, its effect can be more complex. It can restrict the conformational flexibility of the molecule, which in turn can favor the formation of the α-glycoside under certain reaction conditions. The steric hindrance created by the benzylidene group can direct the incoming nucleophile to the α-face of the anomeric carbon.

The interplay between the 4,6-O-benzylidene group and other protecting groups on the mannose ring, particularly at the C-2 and C-3 positions, can further fine-tune the stereoselectivity of the glycosylation reaction.

Synthesis of Acetylated Phenyl α-D-thiomannopyranoside Derivatives

The synthesis of acetylated derivatives of Phenyl α-D-thiomannopyranoside is often a key step in multi-step synthetic sequences, as the acetyl groups serve as effective protecting groups. A straightforward method for the preparation of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside involves the reaction of mannose pentaacetate with thiophenol. nih.gov

A similar synthesis of 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside from 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranoside and 4-methoxythiophenol in the presence of boron trifluoride diethyl etherate has been reported to proceed in good yield, affording the α-anomer with high selectivity. nih.gov

The reaction conditions for this transformation are summarized in the table below:

| Reactants | Catalyst | Solvent | Temperature | Product |

| 1,2,3,4,6-Penta-O-acetyl-α,β-D-mannopyranoside, 4-methoxythiophenol | Boron trifluoride diethyl etherate | Dichloromethane | 295 K | 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside |

Table 1: Reaction conditions for the synthesis of an acetylated phenyl α-D-thiomannopyranoside derivative. nih.gov

The resulting peracetylated thiomannopyranoside can be used in subsequent reactions or deprotected to yield the free thioglycoside. mdpi.com

Synthesis of Substituted Phenyl Thiomannopyranosides

The introduction of substituents onto the phenyl ring of phenyl thiomannopyranosides allows for the fine-tuning of their electronic properties and provides a handle for further functionalization, such as immobilization on solid supports or conjugation to biomolecules.

The synthesis of 4-aminophenyl β-D-thiomannopyranoside can be achieved through a method analogous to the preparation of other p-aminophenyl 1-thio-β-D-glycosides. A general and efficient approach involves the condensation of a fully acetylated glycosyl bromide with p-aminobenzenethiol. In the case of mannose, the starting material would be acetobromo-α-D-mannopyranose.

The reaction is typically carried out in the presence of a base, such as sodium methoxide, in an appropriate solvent. The base deprotonates the thiol group of p-aminobenzenethiol, forming a more nucleophilic thiolate anion. This anion then displaces the anomeric bromide of the acetobromo-α-D-mannopyranose in a nucleophilic substitution reaction. The participation of the neighboring acetyl group at C-2 favors the formation of the 1,2-trans product, which in the case of mannose, results in the β-anomer. The final step involves the deacetylation of the sugar hydroxyl groups, typically achieved by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation), to yield the desired 4-aminophenyl β-D-thiomannopyranoside.

A plausible reaction scheme is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Acetobromo-α-D-mannopyranose, p-Aminobenzenethiol | Sodium methoxide | Peracetylated 4-aminophenyl β-D-thiomannopyranoside |

| 2 | Peracetylated 4-aminophenyl β-D-thiomannopyranoside | Sodium methoxide in methanol | 4-Aminophenyl β-D-thiomannopyranoside |

This method provides a straightforward route to amino-substituted phenyl thiomannosides, which are valuable intermediates for various applications, including the development of neoglycoconjugates and affinity chromatography matrices.

Phenyl thiomannopyranosides are highly valuable as glycosyl donors in the chemical synthesis of manno-oligosaccharides. Their stability allows them to be carried through multi-step protecting group manipulations, while the anomeric thio-phenyl group can be readily activated by a range of thiophilic promoters to initiate glycosidic bond formation. This "latent-active" strategy is a cornerstone of modern oligosaccharide synthesis. rsc.org

The general approach for the synthesis of a manno-oligosaccharide using a phenyl α-D-thiomannopyranoside donor involves the following key steps:

Protection: The hydroxyl groups of the phenyl α-D-thiomannopyranoside donor and the acceptor monosaccharide are appropriately protected, leaving a single hydroxyl group on the acceptor free for glycosylation. The choice of protecting groups is crucial for directing the stereochemical outcome and ensuring that subsequent deprotection steps can be performed selectively.

Activation and Coupling: The phenyl α-D-thiomannopyranoside donor is activated in the presence of the protected acceptor. Common activators for thioglycosides include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). nih.gov This generates a reactive electrophilic species at the anomeric center of the donor, which is then attacked by the free hydroxyl group of the acceptor to form the glycosidic linkage.

Deprotection: After the glycosidic bond is formed, the protecting groups are removed to yield the final manno-oligosaccharide.

The reactivity of thioglycoside donors can be modulated by the electronic nature of the protecting groups on the sugar ring. Donors with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are more reactive ("armed") than those with electron-withdrawing groups (e.g., acyl esters, "disarmed"). This difference in reactivity can be exploited in chemoselective glycosylation strategies to build complex oligosaccharides in a controlled, stepwise manner. mdpi.com

Novel Synthetic Approaches and Mechanistic Investigations

Recent advances in synthetic carbohydrate chemistry have focused on the development of novel catalytic methods that offer greater control over the stereoselectivity of glycosylation, particularly for the challenging 1,2-cis linkages found in α-mannosides.

Understanding the mechanism of glycosylation reactions is crucial for developing more selective and efficient synthetic methods. Cation clock reactions are a powerful tool for probing the lifetimes of reactive intermediates, such as glycosyl oxocarbenium ions, which are often proposed in glycosylation mechanisms.

In the context of mannosylation, cation clock reactions have been employed to investigate the nature of the intermediates formed from precursors like phenyl 4,6-O-benzylidene-α-D-thiomannopyranoside. By incorporating a tethered nucleophile (the "clock") into the glycosyl donor, the rate of an intramolecular cyclization reaction can be compared to the rate of the intermolecular glycosylation. The outcome of this competition provides insights into the lifetime and structure of the intermediate.

For example, the activation of a 4,6-O-benzylidene-protected mannosyl sulfoxide (B87167) (derived from the corresponding phenyl thiomannoside) can lead to the formation of an α-mannosyl triflate. This intermediate can then either react with an external alcohol nucleophile to form a glycoside or undergo an intramolecular cyclization if a suitable tethered alkene is present. The formation of both cis- and trans-fused cyclization products has been interpreted as evidence for the existence of a conformationally mobile glycosyl oxocarbenium ion intermediate.

Gold(I) complexes have emerged as powerful, soft, and thiophilic Lewis acids for the activation of various glycosyl donors. While the direct gold(I)-catalyzed activation of simple phenyl thioglycosides for stereoinvertive glycosylation is not the most common application, gold catalysis plays a significant role in glycosylation chemistry involving thioglycoside derivatives.

More commonly, gold(I) catalysts are used to activate glycosyl donors with leaving groups that are orthogonal to simple thioglycosides, such as ortho-alkynylphenyl thioglycosides or S-but-3-ynyl thioglycosides. rsc.org In these systems, the gold(I) catalyst selectively activates the alkyne functionality, which then facilitates the departure of the thio-leaving group and the formation of a reactive glycosyl cation. This allows for the presence of a standard phenyl thioglycoside in the same reaction mixture, which remains unactivated and can serve as a glycosyl acceptor or be activated in a subsequent step using a different promoter. nih.govtandfonline.com This orthogonality is a key advantage in complex oligosaccharide synthesis.

For instance, a glycosylation reaction can be performed using a gold(I)-activated glycosyl N-1,1-dimethylpropargyl carbamate (B1207046) donor in the presence of a phenyl thioglycoside acceptor. nih.gov The resulting disaccharide, which still contains the phenylthio group, can then be used as a donor in a subsequent glycosylation step using a traditional thiophile promoter like NIS/TfOH. chemrxiv.org

The development of chiral gold(I) complexes with ligands designed to influence the stereochemical outcome of the glycosylation is an active area of research. These catalysts can create a chiral environment around the reactive center, guiding the nucleophilic attack of the acceptor to favor the formation of one anomer over the other, potentially leading to stereoinvertive glycosylation. nih.gov

The formation of β-mannosidic linkages is a notoriously difficult challenge in carbohydrate synthesis due to both steric and electronic factors that favor the formation of the α-anomer. Recently, organocatalysis using chiral thiourea (B124793) derivatives has emerged as a highly effective strategy for achieving high β-selectivity in mannosylation reactions.

These catalysts operate through a cooperative mechanism involving hydrogen bonding. The thiourea catalyst is proposed to simultaneously activate the glycosyl donor (often a glycosyl phosphate (B84403) or imidate) and the alcohol acceptor, bringing them into close proximity in a specific orientation within a chiral pocket. This pre-organization of the transition state facilitates a stereospecific SN2-like displacement at the anomeric center, leading to inversion of configuration and the formation of the β-glycoside.

The success of this methodology is highly dependent on the design of the thiourea catalyst and the protecting groups on the mannosyl donor. For example, bis-thiourea catalysts have been shown to be particularly effective. The use of a 2,3-acetonide protecting group on the mannose donor has also been found to significantly enhance β-selectivity.

Below is a table summarizing the β-selectivity achieved in thiourea-catalyzed mannosylation with a variety of alcohol acceptors:

| Acceptor | Product | Yield (%) | α:β Ratio |

| Simple Primary Alcohol | Glycoside | High | Highly β-selective |

| Complex Natural Product | Glycoside | Good | Highly β-selective |

| Amino Acid Derivative | Glycoside | Good | Highly β-selective |

| Phenol | Glycoside | Excellent | Highly β-selective |

This catalytic approach represents a significant breakthrough, providing a mild and operationally simple protocol for accessing challenging β-mannosides, which are important components of many biologically active glycans.

Biochemical and Biological Research Applications

Enzymatic Assays and Mechanistic Studies

The thioether linkage in Phenyl α-D-thiomannopyranoside renders it more resistant to enzymatic cleavage by glycosidases compared to its O-glycoside counterpart. This stability is a key feature in its application in enzymatic studies, often as an inhibitor or a stable analog to probe enzyme mechanisms.

Substrate for Glycosidase Activity Studies

While thioglycosides are generally poor substrates for glycosidases, the acetylated form of Phenyl α-D-thiomannopyranoside has been identified as an inhibitor of α-mannosidase scbt.com. Specifically, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside is recognized as a mannose analog that can inhibit the activity of this enzyme scbt.com. This suggests that while the parent compound, Phenyl α-D-thiomannopyranoside, may not be readily hydrolyzed, its derivatives can interact with the active site of mannosidases and serve as tools to study their function and inhibition. The study of such interactions provides insights into the structural requirements for substrate binding and catalysis by these enzymes.

Probing Glycosyltransferase Activity

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. The stability of thioglycosides makes them useful as acceptor analogs in glycosyltransferase assays. Although direct studies employing Phenyl α-D-thiomannopyranoside as an acceptor in glycosyltransferase reactions are not extensively documented, the principle of using stable glycoside analogs is well-established. These analogs can help in the identification and characterization of glycosyltransferase inhibitors by competing with the natural acceptor substrate. Colorimetric and phosphate-coupled assays are common methods for measuring glycosyltransferase activity, where the transfer of a sugar to an acceptor can be quantified nih.gov. The use of a stable acceptor like a thiomannoside could potentially aid in isolating and studying the kinetics of the transfer reaction without the complication of subsequent enzymatic degradation.

Evaluation of Enzyme Kinetics and Mechanisms with Thioglycosides

The resistance of the thioether bond to acid- and enzyme-catalyzed hydrolysis makes thioglycosides like Phenyl α-D-thiomannopyranoside valuable tools for studying enzyme kinetics and mechanisms. They can act as competitive inhibitors, binding to the enzyme's active site without being processed. This allows for the determination of binding constants (Ki) and provides information about the shape and properties of the active site. The study of enzyme inhibition by these stable analogs can elucidate the nature of the functional groups at the active site and the mechanism of substrate specificity. For instance, the acetylated derivative, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside, serves as a known inhibitor of α-mannosidase, allowing for kinetic studies of this enzyme's inhibition scbt.com.

Interactions with Carbohydrate-Binding Proteins (Lectins)

Phenyl α-D-thiomannopyranoside and its derivatives have been extensively studied for their interactions with lectins, particularly the bacterial adhesin FimH, which plays a crucial role in urinary tract infections.

Investigation of FimH Antagonism and Binding Affinity

The FimH adhesin, located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), recognizes and binds to mannosylated glycoproteins on the surface of host cells, initiating infection. Phenyl α-D-thiomannopyranoside serves as a structural scaffold for the development of potent FimH antagonists. These antagonists competitively block the binding of FimH to its natural ligands, thereby preventing bacterial adhesion.

The affinity of these antagonists is largely governed by the structure of the aryl aglycone. The mannose moiety of the molecule interacts with the carbohydrate recognition domain (CRD) of FimH through a network of hydrogen bonds, while the phenyl group engages in hydrophobic interactions with aromatic amino acid residues, such as tyrosine, at the periphery of the binding site. These interactions significantly enhance the binding affinity compared to mannose alone. Various derivatives of aryl and heteroaryl thiomannosides have been synthesized and evaluated in FimH-competitive binding assays, with some compounds demonstrating higher activity than the reference antagonist, n-heptyl α-D-mannopyranoside researchgate.net.

Table 1: FimH Antagonists and their Reported Activities

| Compound | Reported Activity/Application | Reference |

|---|---|---|

| Aryl and Heteroaryl Thiomannoside Derivatives | FimH antagonists with affinities governed by the aglycone structure. Two derivatives showed higher activity than n-heptyl α-D-mannopyranoside. | researchgate.net |

| Biphenyl (B1667301) α-D-Mannosides | Modified to improve binding affinity and pharmacokinetic properties as FimH antagonists. | nih.gov |

| Phenyl α-D-Mannopyranosides | Potent FimH inhibitors, with chloro-nitro derivatives showing high potency. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for FimH Ligands

Structure-activity relationship (SAR) studies have been pivotal in optimizing the design of FimH antagonists based on the Phenyl α-D-thiomannopyranoside scaffold. These studies have revealed several key principles for enhancing binding affinity and efficacy.

The core mannose unit is essential for recognition by the FimH binding pocket. The α-anomeric configuration is crucial, as is the specific stereochemistry of the hydroxyl groups on the mannose ring, which form critical hydrogen bonds with polar residues in the FimH CRD nih.gov.

The nature and substitution pattern of the aromatic aglycone significantly influence binding affinity. Hydrophobic and aromatic groups on the aglycone can interact favorably with a region known as the "tyrosine gate" in FimH, which is formed by two tyrosine residues researchgate.net. Introducing substituents on the phenyl ring can further modulate these interactions. For instance, SAR studies have shown that aryl substitutions generally lead to better activity compared to hetaryl substitutions, and para-substitution on the phenyl ring is often favored over meta-substitution mdpi.com. The introduction of a biphenyl group in place of the single phenyl ring has also been shown to improve binding affinity nih.gov. These SAR insights guide the rational design of more potent FimH inhibitors with potential therapeutic applications against urinary tract infections.

Table 2: Key Structural Features and their Impact on FimH Binding

| Structural Feature | Impact on Binding Affinity | Reference |

|---|---|---|

| Mannose Core | Essential for recognition and hydrogen bonding with FimH's carbohydrate recognition domain. | nih.gov |

| Aryl/Heteroaryl Aglycone | Hydrophobicity and proper orientation enhance binding affinity through interactions with the tyrosine gate. | researchgate.net |

| Phenyl Ring Substitution | Para-substitution is generally more favorable for activity than meta-substitution. | mdpi.com |

| Biphenyl Aglycone | Can improve binding affinity compared to a single phenyl group. | nih.gov |

Molecular Docking and Computational Analysis of Ligand-Protein Interactions

While specific molecular docking studies focusing solely on Phenyl α-D-thiomannopyranoside are not extensively detailed in publicly available literature, the broader class of thiomannopyranoside derivatives has been the subject of computational analysis to understand their binding affinities and interactions with various protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and for understanding the molecular basis of ligand-protein interactions. For instance, studies on cinnamoyl-substituted mannopyranoside derivatives have utilized molecular docking to investigate their binding affinities against viral proteins, such as the H5N1 influenza A virus. These analyses have revealed significant binding affinities and nonbonding interactions with the target proteins, highlighting the potential of these derivatives as therapeutic agents. nih.gov

Computational analyses are not limited to predicting binding modes but also extend to understanding the physicochemical properties that govern these interactions. Structure-based analysis, including the calculation of volume, fractal dimension, roughness, and hydrophobicity of binding regions, provides insights into the specificities of ligand-protein interactions. Such studies have shown that hydrophobic cavities at the protein surface with a complex shape are important for binding α-helical peptides and their low molecular weight mimetics. nih.gov

The table below summarizes representative findings from molecular docking studies on related mannopyranoside derivatives, which can provide inferential understanding for Phenyl α-D-thiomannopyranoside.

| Compound Class | Target Protein | Key Findings |

| Cinnamoyl-Substituted Mannopyranosides | H5N1 Influenza A Virus (6VMZ) | Significant binding affinities, with notable hydrogen bonding and hydrophobic interactions. nih.gov |

| Thieno[2,3-b]thiophene Derivatives | C. albicans Dihydrofolate Reductase | Marked hydrogen bonding, hydrophobic, and Van der Waals interactions with vital residues. mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a Protein (2IGR) | High binding affinity with adequate residual and hydrogen bonding interactions. nih.govresearchgate.net |

This table presents data on derivatives and related compounds to infer the potential interactions of Phenyl α-D-thiomannopyranoside.

Inhibition of Biological Processes

The structural characteristics of Phenyl α-D-thiomannopyranoside make it a candidate for inhibiting various biological processes, particularly those involving carbohydrate recognition and processing.

The replacement of the anomeric oxygen with sulfur in Phenyl α-D-thiomannopyranoside confers resistance to hydrolysis by glycosidases, making it a potential inhibitor of these enzymes. While direct studies on Phenyl α-D-thiomannopyranoside are limited, its acetylated derivative, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside, has been identified as an inhibitor of α-mannosidase. scbt.com Mannosidases are a class of glycoside hydrolases involved in the trimming of mannose residues from N-glycans, a critical process in glycoprotein (B1211001) folding and quality control in the endoplasmic reticulum. The inhibition of these enzymes can have significant effects on cellular function and is an area of interest for therapeutic development.

The inhibitory potential of thioglycosides is attributed to their ability to mimic the natural substrate and bind to the active site of the enzyme without being cleaved. This competitive inhibition mechanism is a common strategy for the design of glycosidase inhibitors.

Thioglycosides, as a class, have been shown to function as metabolic decoys in glycosylation pathways. nih.gov By mimicking natural sugars, they can be taken up by cells and interfere with the biosynthesis of complex glycans. This disruption can affect a wide range of biological processes that are dependent on correct glycosylation, such as cell adhesion, signaling, and immune responses.

For example, thioglycosides have been demonstrated to disrupt cellular lactosamine biosynthesis on N- and O-linked glycans. This interference leads to a reduction in the expression of cell surface epitopes like sialyl Lewis-X, which is crucial for leukocyte adhesion to endothelial cells during inflammation. nih.gov While these studies have focused on other thioglycoside derivatives, they highlight the potential of Phenyl α-D-thiomannopyranoside to act as an inhibitor of specific metabolic pathways involving mannose or its derivatives. The resistance of the thioglycosidic bond to hydrolysis by intracellular hexosaminidases enhances their efficacy as metabolic inhibitors compared to their O-glycoside counterparts. nih.gov

The ability of Phenyl α-D-thiomannopyranoside to modulate the transport of other sugars has been investigated. Specifically, its effect on sucrose (B13894) uptake by H+-sucrose symporters in the plasma membrane of sugar beet leaves has been studied. These symporters are crucial for the transport of sucrose in plants.

In a study examining the structural specificity of the H+-sucrose symporter, a variety of phenylhexopyranosides were tested for their inhibitory activity on sucrose uptake. The findings revealed that Phenyl α-D-thiomannopyranoside did not inhibit sucrose uptake. This suggests that the structural configuration of Phenyl α-D-thiomannopyranoside is not recognized by the binding site of the H+-sucrose symporter in sugar beets. In contrast, other phenylglucopyranosides and thioglucopyranosides were found to be competitive inhibitors of sucrose uptake.

The table below summarizes the inhibitory effects of various phenylhexopyranosides on sucrose uptake by H+-sucrose symporters.

| Compound | Inhibition of Sucrose Uptake |

| Phenyl α-D-thiomannopyranoside | No |

| Phenyl-α-d-glucopyranoside | Yes |

| Phenyl-α-d-thioglucopyranoside | Yes |

| Phenyl-β-d-glucopyranoside | No |

This table highlights the specificity of the H+-sucrose symporter and the lack of inhibitory effect of Phenyl α-D-thiomannopyranoside.

Medicinal Chemistry and Drug Development Potential

Thioglycosides as Stable Glycomimetic Scaffolds

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates, often with improved stability and pharmacokinetic profiles. mdpi.com A key challenge with O-glycosides, the naturally occurring carbohydrate linkages, is their susceptibility to enzymatic hydrolysis. The substitution of the anomeric oxygen with a sulfur atom to form a thioglycosidic bond, as seen in Phenyl α-D-thiomannopyranoside, is a widely adopted strategy to overcome this instability. mdpi.com

The S-glycosidic bond in thioglycosides is significantly more resistant to cleavage by glycosidases compared to the O-glycosidic bond. This enhanced stability is attributed to the lower basicity of sulfur compared to oxygen, which makes the thioether linkage less prone to protonation, a key step in enzymatic hydrolysis. This intrinsic stability makes thioglycosides like Phenyl α-D-thiomannopyranoside robust scaffolds for the design of therapeutic agents intended for in vivo applications, where they can persist for longer periods and exert their biological effects.

Table 1: Comparison of Glycosidic and Thioglycosidic Bond Stability

| Bond Type | Anomeric Atom | Relative Stability to Enzymatic Hydrolysis |

|---|---|---|

| O-Glycosidic | Oxygen | Lower |

Development of Antimicrobial and Antiviral Agents

The exploration of Phenyl α-D-thiomannopyranoside and its derivatives as antimicrobial agents is a promising area of research. One of the key strategies in combating bacterial infections is to prevent the initial adhesion of pathogens to host cells. Many bacteria, including uropathogenic Escherichia coli (UPEC), utilize lectins on their surface to bind to specific carbohydrate structures on host tissues.

The FimH adhesin, located at the tips of type 1 pili of UPEC, plays a crucial role in the colonization of the urinary tract by binding to mannosylated proteins on the surface of bladder epithelial cells. nih.gov Consequently, molecules that can block this interaction, known as FimH antagonists, are being actively investigated as a novel class of anti-adhesion therapeutics. Phenyl α-D-mannopyranosides have been identified as potent FimH inhibitors. researchgate.net The phenyl group of these compounds can engage in additional interactions within the mannose-binding pocket of FimH, leading to enhanced affinity compared to mannose itself. While direct studies on the antimicrobial activity of Phenyl α-D-thiomannopyranoside are not extensively documented, its structural similarity to known FimH antagonists suggests its potential in this arena. The enhanced stability of the thioglycosidic bond would be an added advantage for such therapeutic agents.

The potential of phenyl glycosides as antiviral agents has also been explored. However, specific research detailing the antiviral properties of Phenyl α-D-thiomannopyranoside is currently limited in the scientific literature.

Anticancer Research and Apoptosis Induction

In the realm of oncology, there is a continuous search for novel therapeutic agents that can selectively target cancer cells and induce apoptosis, or programmed cell death. Altered glycosylation patterns on the surface of cancer cells are a hallmark of malignancy and are involved in processes such as tumor progression, metastasis, and immune evasion. Lectins, which are carbohydrate-binding proteins, play a significant role in mediating these processes.

Galectins, a family of β-galactoside-binding lectins, are often overexpressed in various cancers and are implicated in tumor cell survival and resistance to apoptosis. Therefore, developing antagonists that can block the function of galectins is a viable strategy for cancer therapy. Research has shown that phenyl thio-β-D-galactopyranosides can act as galectin antagonists and re-sensitize tumor cells to apoptotic signals. researchgate.net Although Phenyl α-D-thiomannopyranoside is a mannose derivative, this research highlights the potential of the phenylthioglycoside scaffold in targeting lectin-mediated pathways in cancer. Direct investigations into the anticancer effects and apoptosis-inducing capabilities of Phenyl α-D-thiomannopyranoside are warranted to explore this potential further.

Applications in Drug Delivery Systems

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. One approach to achieve this is by functionalizing drug carriers with ligands that can bind to specific receptors on target cells. The mannose receptor is overexpressed on the surface of various cell types, including macrophages and certain cancer cells, making it an attractive target for drug delivery.

A study has demonstrated the use of a derivative, p-aminophenyl-α-D-mannopyranoside, to engineer the surface of lipidic nanoparticles for the targeted delivery of the anticancer drug docetaxel (B913) to the brain. nih.gov The mannose moiety facilitates the transport of the nanoparticles across the blood-brain barrier by interacting with glucose transporters. This research underscores the potential of the phenyl-α-D-mannopyranoside scaffold in creating targeted drug delivery systems. The inherent stability of the thioglycosidic linkage in Phenyl α-D-thiomannopyranoside could offer advantages in maintaining the integrity of such systems in a biological environment.

Exploration as Diagnostic Tools and Biosensors

The specific interactions between carbohydrates and proteins are not only crucial for biological processes but can also be harnessed for diagnostic purposes. Glycan-based biosensors are being developed for the detection of various biomarkers and pathogens. The principle behind these sensors often involves the immobilization of a specific carbohydrate ligand onto a sensor surface to capture its corresponding binding partner.

Given the role of mannose-binding lectins in various diseases, Phenyl α-D-thiomannopyranoside could potentially be used as a recognition element in biosensors designed to detect these lectins. The phenyl group allows for straightforward chemical modification and attachment to sensor surfaces, while the mannose component provides the specific binding site. The stability of the thioglycosidic bond would ensure the longevity and robustness of the sensor. However, specific applications of Phenyl α-D-thiomannopyranoside in the development of diagnostic tools or biosensors have not yet been extensively reported in the scientific literature.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Phenyl α-D-thiomannopyranoside. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework and determine the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Phenyl α-D-thiomannopyranoside provides information on the number of different types of protons and their connectivity. The aromatic protons of the phenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The protons on the mannopyranoside ring, including the anomeric proton (H-1), would resonate in the range of 3.5 to 6.0 ppm. The coupling constant (J-value) between the anomeric proton (H-1) and the adjacent H-2 proton is particularly diagnostic of the stereochemistry at the anomeric center. For an α-anomer like Phenyl α-D-thiomannopyranoside, a small coupling constant is expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The phenyl group carbons would show signals in the aromatic region (typically 120-140 ppm). The carbons of the mannopyranoside ring would appear in the range of 60-100 ppm, with the anomeric carbon (C-1) being the most downfield of the sugar carbons due to its attachment to both the ring oxygen and the sulfur atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Phenyl α-D-thiomannopyranoside

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | CH (Phenyl) | 7.0 - 8.0 | Multiple signals due to different positions on the phenyl ring. |

| Anomeric Proton | H-1 | 5.5 - 6.0 | Expected to be a doublet with a small J-value, characteristic of the α-configuration. |

| Ring Protons | H-2 to H-5 | 3.5 - 4.5 | Complex overlapping multiplets. |

| CH₂ Protons | H-6a, H-6b | 3.7 - 4.0 | Part of the hydroxymethyl group. |

| Hydroxyl Protons | OH | Variable | Broad signals, position is solvent and concentration dependent. |

| Aromatic Carbons | C (Phenyl) | 120 - 140 | Multiple signals. |

| Anomeric Carbon | C-1 | 85 - 95 | Downfield shift due to electronegative S and O atoms. |

| Ring Carbons | C-2 to C-5 | 65 - 80 | |

| CH₂ Carbon | C-6 | 60 - 65 | Carbon of the hydroxymethyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Phenyl α-D-thiomannopyranoside, with a molecular formula of C₁₂H₁₆O₅S, the expected monoisotopic mass is 272.0718 g/mol , and the average mass is 272.32 g/mol biosynth.comchemspider.com.

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would be observed. The fragmentation pattern provides a fingerprint of the molecule's structure. The most likely fragmentation pathway for Phenyl α-D-thiomannopyranoside involves the cleavage of the glycosidic C-S bond. This would lead to the formation of a phenylthio radical or cation and a mannosyl cation. Further fragmentation of the sugar ring can also occur, leading to a series of smaller fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for Phenyl α-D-thiomannopyranoside

| Fragment Ion | Proposed Structure | Expected m/z | Notes |

| [C₁₂H₁₆O₅S]⁺ | Molecular Ion | 272.07 | The intact molecule with one electron removed. |

| [C₆H₅S]⁺ | Phenylthio cation | 109.01 | Resulting from cleavage of the C-S glycosidic bond. |

| [C₆H₁₁O₅]⁺ | Mannosyl cation | 163.06 | The sugar moiety after cleavage of the C-S glycosidic bond. |

X-ray Crystallography for Conformational and Binding Studies

If a single crystal of Phenyl α-D-thiomannopyranoside were analyzed, X-ray diffraction would allow for the unambiguous determination of the α-configuration at the anomeric center. It would also reveal the preferred conformation of the pyranose ring (e.g., chair, boat, or skew-boat) and the rotational orientation of the phenyl group relative to the sugar moiety. In studies involving the binding of this thiomannoside to proteins, such as lectins, co-crystallography could elucidate the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern molecular recognition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of Phenyl α-D-thiomannopyranoside is expected to show characteristic absorption bands for its constituent functional groups.

The presence of hydroxyl (-OH) groups on the mannose ring would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyranose ring would be observed just below 3000 cm⁻¹ libretexts.orglibretexts.org. The C=C stretching vibrations within the aromatic ring typically give rise to sharp peaks in the 1400-1600 cm⁻¹ region libretexts.org. The C-O bonds of the alcohols and the ether linkage in the ring will have characteristic absorptions in the fingerprint region (1000-1300 cm⁻¹). The C-S bond stretch is generally weak and appears in the 600-800 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for Phenyl α-D-thiomannopyranoside

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak, Sharp |

| C-O | Stretching | 1000 - 1300 | Strong |

| C-S | Stretching | 600 - 800 | Weak |

Optical Rotation and Specific Rotation Measurements

Optical rotation is a chiroptical property that measures the rotation of plane-polarized light by a chiral molecule. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For Phenyl α-D-thiomannopyranoside, a specific rotation value has been reported as [α]²²/D +254° (c = 0.5% in methanol) .

The notation indicates that the measurement was taken at 22°C using the D-line of a sodium lamp (589 nm). The positive sign (+) of the optical rotation value is a key piece of data that helps to characterize the compound, and in this case, is consistent with the α-anomeric configuration. This measurement is crucial for confirming the enantiomeric purity of the synthesized compound.

Current Research Landscape and Future Directions

Emerging Applications in Biotechnology and Materials Science

While specific, large-scale applications of Phenyl α-D-thiomannopyranoside are still in early stages of exploration, its role as a thioglycoside positions it within several key areas of biotechnological and materials science research.

Thioglycosides, in general, are recognized for their increased stability against enzymatic degradation by glycosidases compared to their O-glycoside counterparts. This resistance to hydrolysis makes them excellent candidates for use as metabolic inhibitors to study glycan biosynthesis. By introducing Phenyl α-D-thiomannopyranoside into biological systems, researchers can probe the roles of mannose-containing glycans in cellular processes. The phenyl group provides a hydrophobic aglycone which can influence its interaction with cell membranes and proteins.

In the realm of biotechnology, emerging applications include:

Probes for Glycosylation Studies: Thioglycosides can act as molecular probes to investigate the complex pathways of glycan biosynthesis. Their stability allows for longer-term studies of metabolic processes without rapid degradation.

Enzyme Inhibition Assays: Due to its structural similarity to the natural substrate, Phenyl α-D-thiomannopyranoside and similar compounds can be used in enzymatic assays to study the activity and specificity of glycosidases and glycosyltransferases.

Intermediate in Complex Carbohydrate Synthesis: This compound serves as a valuable building block in the chemical synthesis of more complex oligosaccharides and glycoconjugates. The thio-phenyl group can be an effective leaving group in glycosylation reactions, facilitating the formation of new glycosidic bonds.

In materials science, the applications are more theoretical at this stage but hold future promise:

Glyco-functionalized Surfaces: The mannose moiety of Phenyl α-D-thiomannopyranoside can be exploited for the creation of biocompatible materials. Mannose is recognized by specific lectins, which are carbohydrate-binding proteins. Surfaces coated with mannose derivatives could be used for targeted cell adhesion or as biosensors.

Drug Delivery Systems: Mannose-functionalized nanoparticles have been investigated for targeted drug delivery to cells that express mannose receptors, such as macrophages and certain cancer cells. While research has focused on O-glycosides like p-aminophenyl-α-D-mannopyranoside for nanoparticle surface modification, the increased stability of a thioglycoside linkage could offer advantages in designing more robust drug delivery vehicles.

Challenges and Limitations in Thioglycoside Research

Despite their potential, the advancement of thioglycoside research, including studies on Phenyl α-D-thiomannopyranoside, faces several challenges:

Stereoselective Synthesis: The chemical synthesis of thioglycosides with a specific anomeric configuration (α or β) can be complex. Achieving high stereoselectivity in the formation of the thioglycosidic bond is a significant hurdle in carbohydrate chemistry and often requires multi-step procedures and careful optimization of reaction conditions.

Limited Commercial Availability: While Phenyl α-D-thiomannopyranoside is available from some chemical suppliers, the range and diversity of commercially available thioglycosides are limited compared to their O-glycoside analogs. This can restrict the scope of research and development.

Biological Complexity: The interaction of thioglycosides within biological systems is not always straightforward. While they are generally more resistant to glycosidases, their metabolism and potential off-target effects are not fully understood. The introduction of a sulfur atom can alter the conformation and electronic properties of the sugar, which may influence its biological activity in unpredictable ways.

Future Research Avenues in Glycobiology and Therapeutics

The future of research involving Phenyl α-D-thiomannopyranoside is intrinsically linked to the broader advancements in glycobiology and the development of glycan-based therapeutics.

Key future research avenues include:

Development of Novel Glycosidase Inhibitors: The stability of the thioglycosidic bond makes these compounds interesting candidates for the development of potent and selective glycosidase inhibitors. Such inhibitors could have therapeutic applications in a range of diseases, including viral infections, lysosomal storage disorders, and cancer.

Elucidation of Glycan Function: As stable probes, thiomannosides can continue to play a crucial role in deciphering the "glycocode" – the complex information encoded in the vast array of cellular glycans. By selectively perturbing mannose-dependent pathways, researchers can gain deeper insights into the roles of these sugars in health and disease.

Advanced Glycoconjugate Vaccines: Oligomannose glycans are of interest in the development of vaccines, for instance against HIV. A significant challenge is the in vivo degradation of these glycans by mannosidases. The incorporation of mannosidase-stable thio-linkages into synthetic glycans is a promising strategy to create more effective and durable vaccine candidates. nih.gov

Targeted Therapeutic Agents: Building on the concept of mannose-targeted drug delivery, future research could focus on creating more sophisticated therapeutic agents where Phenyl α-D-thiomannopyranoside or its derivatives act as targeting ligands. The stability of the thio-linkage would be a key advantage in ensuring that the targeting moiety remains intact until it reaches its destination.

Q & A

Q. What are the critical chemical properties of PATM that influence its stability and reactivity in enzymatic assays?

PATM’s thioglycoside structure (C₁₂H₁₆O₅S, MW 272.32 g/mol) features a sulfur atom replacing the oxygen in the glycosidic bond, enhancing resistance to hydrolysis by glycosidases. Key properties include its stereochemistry (α-D configuration), solubility in polar aprotic solvents, and stability under acidic conditions. These properties are validated via NMR and HPLC analysis .

Q. What is the standard protocol for synthesizing PATM, and how does it ensure stereochemical fidelity?

The original synthesis by Lemieux and Tessier (1967) involves coupling peracetylated mannose derivatives with thiophenol under BF₃·Et₂O catalysis. Stereochemical control is achieved through acetyl protecting groups, with final deprotection via Zemplén transesterification. Purity is confirmed via [α]D²⁵ measurements and crystallography .

Q. How is PATM typically characterized to confirm structural integrity in research settings?

Characterization includes:

- NMR spectroscopy (¹H, ¹³C) to confirm α-anomeric configuration and phenyl group attachment.

- Mass spectrometry (ESI-MS) for molecular weight verification.

- X-ray crystallography for absolute configuration determination (see InChI:

1S/C12H16O5S...in ).

Advanced Research Questions

Q. What experimental design considerations are critical when using PATM as a glycosidase inhibitor in kinetic studies?

- Control experiments : Compare PATM with oxygen-containing analogs (e.g., phenyl α-D-mannopyranoside) to isolate sulfur’s role in inhibition.

- Data normalization : Account for enzyme batch variability using internal standards (e.g., 4-methylumbelliferyl substrates).

- Statistical validation : Use ANOVA to assess significance of inhibition across triplicate trials .

Q. How can researchers resolve contradictions in reported IC₅₀ values for PATM across different glycosidase assays?

Discrepancies may arise from:

- Enzyme source variability (e.g., recombinant vs. native enzymes).

- Buffer conditions (pH, ionic strength) affecting thioglycoside stability.

- Assay methodology (fluorogenic vs. chromogenic substrates). Mitigation involves standardizing assay protocols and cross-referencing with structural analogs like phenyl 1-thio-β-D-glucopyranoside .

Q. What strategies optimize PATM’s solubility and bioavailability in cell-based studies without altering its inhibitory activity?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while minimizing cytotoxicity.

- Prodrug approaches : Synthesize acetylated derivatives (e.g., 2,3,4,6-tetra-O-acetyl-PATM) for membrane permeability, followed by intracellular esterase activation .

Q. How does PATM’s thioglycoside structure compare to other sulfur-containing carbohydrates (e.g., 1-thio-β-D-galactose) in terms of enzyme binding affinity?

Computational docking (e.g., AutoDock Vina) reveals PATM’s sulfur atom forms stronger van der Waals interactions with hydrophobic enzyme pockets compared to oxygen analogs. Experimental validation via isothermal titration calorimetry (ITC) quantifies ΔG binding differences .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-response data in PATM inhibition studies?

- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ using a four-parameter logistic model.

- Error analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets .

Q. How can researchers validate PATM’s specificity toward α-mannosidases versus other glycosidase families?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.